3-(4-Methylsulfonylphenyl)chromen-2-one, also known as a chromone derivative, is a compound that features a chromenone structure with a methylsulfonyl group attached to the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of chromone derivatives with sulfonyl chlorides or through multi-step synthesis involving phenolic compounds.
3-(4-Methylsulfonylphenyl)chromen-2-one belongs to the class of flavonoids, specifically the chromones. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of 3-(4-Methylsulfonylphenyl)chromen-2-one can be achieved through several methods:
The molecular formula for 3-(4-Methylsulfonylphenyl)chromen-2-one is . The structure consists of a chromenone core with a methylsulfonyl group at the para position relative to the carbonyl group on the phenolic ring.
C[C@@H]1=CC(=O)C2=C(O1)C(=C(C=C2)S(=O)(=O)C)C
3-(4-Methylsulfonylphenyl)chromen-2-one can participate in various chemical reactions:
The mechanism by which 3-(4-Methylsulfonylphenyl)chromen-2-one exerts its biological effects may involve:
Studies indicate that flavonoids like this compound can influence oxidative stress markers and inflammatory cytokines in vitro and in vivo.
3-(4-Methylsulfonylphenyl)chromen-2-one has potential applications in:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3